molecular formula C9H10F3NO2S B3059076 2-(3,3,3-Trifluoropropyl)benzenesulfonamide CAS No. 94125-42-5

2-(3,3,3-Trifluoropropyl)benzenesulfonamide

Cat. No.: B3059076
CAS No.: 94125-42-5
M. Wt: 253.24 g/mol
InChI Key: PIJUMEVHGDAQBH-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropyl)benzenesulfonamide (CAS: Not explicitly provided; referred to as CGA-159902 in studies) is a benzenesulfonamide derivative featuring a trifluoropropyl (-CF2CF2CF3) substituent at the ortho position of the benzene ring. This compound is primarily recognized as a key degradation product of the herbicide prosulfuron (CGA-152005), a sulfonylurea-class herbicide that inhibits acetolactate synthase (ALS) in plants .

Structurally, the molecule comprises:

  • A benzene ring with a sulfonamide (-SO2NH2) group.
  • A 3,3,3-trifluoropropyl chain attached to the benzene ring, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

In environmental and metabolic studies, CGA-159902 forms via hydrolysis of prosulfuron under acidic conditions (pH 5), reaching up to 60% of applied radioactivity after 30 days . Its persistence and environmental impact are pH-dependent, with greater stability at neutral to alkaline pH .

Properties

IUPAC Name

2-(3,3,3-trifluoropropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2S/c10-9(11,12)6-5-7-3-1-2-4-8(7)16(13,14)15/h1-4H,5-6H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJUMEVHGDAQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451807
Record name Benzenesulfonamide, 2-(3,3,3-trifluoropropyl)-
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Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94125-42-5
Record name 2-(3,3,3-Trifluoropropyl)benzenesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 2-(3,3,3-trifluoropropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,3,3-trifluoro-propyl)-benzenesulfonamide
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Preparation Methods

Magnesium-Mediated Reduction System

The most documented synthesis involves reducing 2-(3,3,3-trifluoro-1-allyl)benzenesulfonamide using a magnesium/methanol system. This method, patented by Sun et al., avoids noble metal catalysts, offering cost-effective scalability:

Reaction Conditions

Parameter Range
Substrate : Mg molar ratio 1:1 – 1:3
Substrate : MeOH weight ratio 1:3 – 1:10
Temperature 10–60°C
Time 1–5 hours

The reduction proceeds via a radical mechanism, where methanol acts as both solvent and proton donor. Magnesium rods generate reactive hydrogen species, facilitating allyl-to-propyl conversion. Optimal yields (≥85%) and purity (≥95%) are achieved at 40°C with a 1:2 substrate-to-Mg ratio.

Advantages :

  • Eliminates pyrophoric catalysts (e.g., Raney Ni).
  • Simplified workup: filtration removes Mg(OH)₂ byproducts.
  • Scalable to multi-kilogram batches with consistent reproducibility.

Diazotization and Palladium-Catalyzed Coupling

Multi-Step Synthesis from Aniline-2-Sulfonic Acid

An alternative route (EP0584043A1) constructs the trifluoropropyl group via diazonium intermediates:

Step 1: Diazosulfonate Formation
Aniline-2-sulfonic acid reacts with isopropyl nitrite in isopropanol/water (15–20°C, 1 hour) to form the diazosulfonate.

Step 2: Trifluoropropene Coupling
The diazo intermediate reacts with 3,3,3-trifluoropropene under Pd(dba)₂ catalysis (0.005 mol%, 27–28°C, 4 hours), yielding sodium trifluoropropenyl-benzenesulfonate.

Step 3: Sulfonamide Formation
Halogenation with COCl₂ followed by ammonolysis generates the sulfonamide. Final purification via azeotropic distillation ensures >99% purity.

Key Optimization Parameters

  • Catalyst Loading : 0.5–1.0 mol% Pd(dba)₂ maximizes conversion.
  • Solvent System : Isopropanol/water (10:1 v/v) minimizes side reactions.
  • Temperature Control : Maintaining 27–28°C during coupling prevents diazo decomposition.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Mg/MeOH Reduction 85–92 95–98 High Low
Diazonium Coupling 78–84 97–99 Moderate High

Mechanistic Insights :

  • The Mg/MeOH system favors radical intermediates, avoiding β-hydride elimination common in transition-metal catalysis.
  • Palladium-mediated coupling in proceeds via oxidative addition of the diazosulfonate to Pd(0), followed by trifluoropropene insertion.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides.

Scientific Research Applications

2-(3,3,3-Trifluoropropyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or other biomolecules. The sulfonamide group can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3,3,3-Trifluoropropyl)benzenesulfonamide with structurally related sulfonamides and derivatives:

Compound Name Key Structural Features Functional Groups Biological/Environmental Role References
2-(3,3,3-Trifluoropropyl)benzenesulfonamide Benzene ring, -SO2NH2, -CF2CF2CF3 Sulfonamide, trifluoropropyl Prosulfuron degradate; reduced herbicidal activity
Prosulfuron (CGA-152005) Benzene ring, -SO2NHCONH-triazine Sulfonylurea, triazine Herbicide (ALS inhibitor)
4-THIUREIDO-BENZENESULFONAMIDE Benzene ring, -SO2NH-CS-NH2 Sulfonamide, thiourea Unknown; potential pharmaceutical use
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide Benzene ring, -SO2NH-, oxadiazole, fluorophenyl Sulfonamide, oxadiazole Synthetic intermediate or bioactive agent
2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid Thiazole ring, -COOH, -CF2CF2CF3 Carboxylic acid, trifluoropropyl Potential agrochemical intermediate
Benzene, [(3-fluoropropyl)sulfonyl] Benzene ring, -SO2-CF2CF2CF3 Sulfonyl, trifluoropropyl Industrial chemical

Physicochemical Properties

  • Lipophilicity: The trifluoropropyl group in CGA-159902 increases lipophilicity (logP ~2.5 predicted) compared to non-fluorinated analogs, influencing membrane permeability .
  • Acidity : The sulfonamide group (pKa ~10) is less acidic than carboxylic acids (pKa ~3.24 in thiazole derivatives) .
  • Stability : CGA-159902 is stable at neutral pH but degrades under acidic conditions, unlike prosulfuron, which hydrolyzes rapidly at pH 5 .

Environmental Impact

  • Persistence : CGA-159902 is less persistent than prosulfuron but more stable than hydroxylated degradates like CGA-300408 .
  • Toxicity : While prosulfuron has established tolerances in crops (EPA), CGA-159902’s ecotoxicity remains understudied .

Key Research Findings

Degradation Pathways: Prosulfuron hydrolyzes to CGA-159902 and CGA-150829 (triazine amine) at pH 5, with minor formation of polyimide acetate (CGA-325030) .

Synthetic Utility : The trifluoropropyl group enhances metabolic stability in agrochemicals, as seen in fluorinated pyrethroids ().

Structural-Activity Relationships (SAR) : Sulfonamide derivatives with electron-withdrawing groups (e.g., -CF3) exhibit improved binding in enzyme inhibition assays compared to methyl or hydrogen analogs .

Biological Activity

Overview

2-(3,3,3-Trifluoropropyl)benzenesulfonamide, also known as CGA 159902, is a chemical compound that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical applications. It is primarily recognized as an environmental transformation product of the herbicide prosulfuron. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12F3N
  • Molecular Weight : 233.21 g/mol
  • CAS Number : 94125-42-5

Herbicidal Properties

2-(3,3,3-Trifluoropropyl)benzenesulfonamide has been identified as an inhibitor of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to plant death within 14 to 21 days post-application. Studies indicate that it exhibits low acute oral and dermal toxicity in rats and is not a skin irritant in rabbits .

Antineoplastic Activity

Recent research has highlighted the potential antineoplastic (anti-cancer) properties of this compound. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular metabolism. The specific pathways involved are still under investigation, but initial findings suggest a role in mitochondrial dysfunction and altered cell signaling pathways .

The primary mechanism of action for 2-(3,3,3-Trifluoropropyl)benzenesulfonamide involves:

  • Inhibition of Acetolactate Synthase : This leads to the disruption of amino acid synthesis in plants.
  • Induction of Apoptosis in Cancer Cells : The compound affects mitochondrial membrane potential and promotes apoptotic markers such as phosphatidylserine exposure.

Case Study 1: Herbicidal Efficacy

A study on the efficacy of prosulfuron (which contains this compound) demonstrated that it effectively controlled weed populations in cornfields. The application resulted in significant reductions in weed biomass and improved crop yield. The study reported no significant adverse effects on non-target species at recommended application rates .

Case Study 2: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of various benzenesulfonamide derivatives, including 2-(3,3,3-Trifluoropropyl)benzenesulfonamide. The results indicated that this compound exhibited notable cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The compound's EC50 values were significantly lower than those of standard chemotherapeutics, suggesting its potential as a lead compound for drug development .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
HerbicidalInhibits ALS; effective against weeds
AntineoplasticInduces apoptosis; inhibits cancer cell growth
Toxicity ProfileLow acute toxicity; no skin irritation observed

Q & A

Q. What are the primary environmental degradation pathways of 2-(3,3,3-Trifluoropropyl)benzenesulfonamide, and how do pH conditions influence its stability?

Methodological Answer: Hydrolysis studies of Prosulfuron (a parent compound) reveal that 2-(3,3,3-Trifluoropropyl)benzenesulfonamide (CGA-159902) forms via bridge cleavage under acidic conditions (pH 5). At pH 5, degradation rates increase over 30 days, yielding ~60% of CGA-159902 alongside triazine-derived products like CGA-150828. At neutral and alkaline pH (7–9), Prosulfuron remains stable, minimizing sulfonamide formation .

Key Data:

pHStability of ProsulfuronMajor Degradates (30 days)
5UnstableCGA-159902 (60%), CGA-150829 (45%)
7–9StableNo significant degradation observed

Experimental Design:

  • Use radiolabeled Prosulfuron (phenyl- or triazine-labeled) in controlled hydrolysis studies.
  • Monitor degradation via LC-MS and quantify using radiometric detection .

Q. What analytical methods are recommended for detecting 2-(3,3,3-Trifluoropropyl)benzenesulfonamide in environmental matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting sulfonamide degradates. For Prosulfuron analysis, the FDA’s Pesticide Analytical Manual specifies:

  • Column: C18 reverse-phase.
  • Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid.
  • Detection: MRM transitions for sulfonamide-specific fragments (e.g., m/z 294 → 176 for CGA-159902) .

Validation Criteria:

  • Limit of Quantification (LOQ): ≤10 ppb in soil/water.
  • Recovery: 70–120% in spiked samples .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of 2-(3,3,3-Trifluoropropyl)benzenesulfonamide be resolved?

Methodological Answer: Discrepancies arise from pH-dependent stability and microbial activity. To resolve contradictions:

Controlled Comparative Studies: Replicate degradation assays under standardized pH (5–9), temperature (20–25°C), and microbial inoculum conditions.

Meta-Analysis: Cross-reference data from hydrolysis (EPA), soil metabolism, and photolysis studies to identify critical variables .

Case Example:
In EPA studies, CGA-159902 persists longer in low-pH soils but degrades rapidly in alkaline aquatic systems due to microbial action .

Q. What are the challenges in synthesizing 2-(3,3,3-Trifluoropropyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: Challenges:

  • By-product formation (e.g., desmethyl Prosulfuron, CGA-300406) during Prosulfuron hydrolysis.
  • Isolation from complex matrices (soil/water extracts).

Optimization Strategies:

  • Synthetic Route: Acidic hydrolysis (0.1M HCl, 25°C) of Prosulfuron followed by solid-phase extraction (SPE) using C18 cartridges.
  • Purification: Preparative HPLC with a phenyl-hexyl column to separate sulfonamide from triazine derivatives .

Purity Metrics:

  • ≥95% purity confirmed via NMR (¹H, ¹³C) and high-resolution MS .

Q. How do secondary degradation products of 2-(3,3,3-Trifluoropropyl)benzenesulfonamide form, and what techniques are required for their identification?

Methodological Answer: CGA-159902 undergoes further transformation into:

  • CGA-325030 (Polyimide Acetate): Formed via triazine ring opening and acetylation (22% yield at pH 5).
  • CGA-300406 (Desmethyl Prosulfuron): Methoxy group demethylation.

Analytical Workflow:

Isolation: Fraction collection via HPLC.

Structural Elucidation:

  • NMR: ¹³C and ¹H spectra for bond connectivity.
  • HRMS: Confirm molecular formulas (e.g., m/z 419.4 for CGA-300406) .

Q. What ecological risk assessment frameworks apply to 2-(3,3,3-Trifluoropropyl)benzenesulfonamide as a Prosulfuron degradate?

Methodological Answer: The EPA’s tiered approach includes:

Tier 1: Acute toxicity assays (e.g., Daphnia magna LC₅₀).

Tier 2: Chronic exposure models for soil invertebrates and aquatic organisms.

Tier 3: Field studies to assess bioaccumulation potential .

Key Findings:

  • CGA-159902 shows moderate mobility in soil (log Koc = 2.5) but low acute toxicity (LC₅₀ >100 mg/L in fish) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,3,3-Trifluoropropyl)benzenesulfonamide
Reactant of Route 2
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2-(3,3,3-Trifluoropropyl)benzenesulfonamide

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